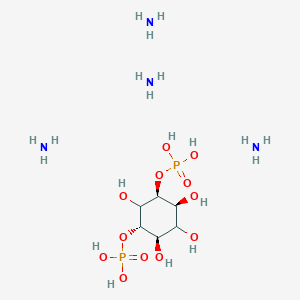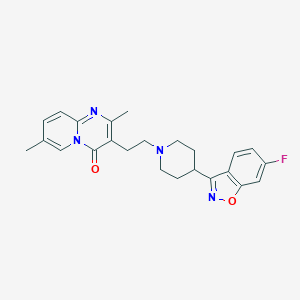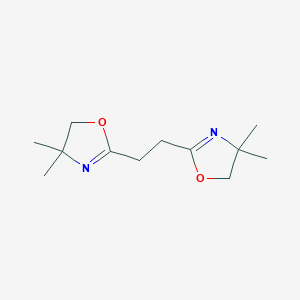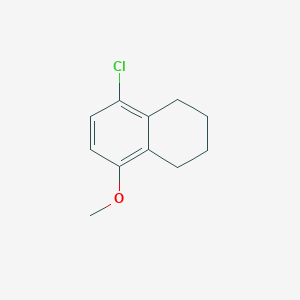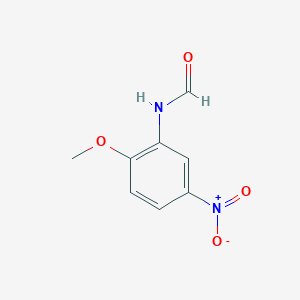
N-(2-甲氧基-5-硝基苯基)甲酰胺
描述
Synthesis Analysis
The synthesis of N-(2-methoxy-5-nitrophenyl)formamide and related derivatives often involves multi-step chemical processes. For instance, Li Yuan-xiang et al. (2011) described the design and synthesis of novel formamide derivatives starting from 2-(2-nitrophenyl)acetonitrile, confirming their structures via NMR, MS, and elemental analysis techniques, though these compounds showed no herbicidal activities at tested concentrations (Li Yuan-xiang, 2011). Similarly, Cilong Chu et al. (2021) reported the synthesis of a compound with structural features of c-Met inhibitors, employing reduction and nucleophilic substitution reactions (Cilong Chu et al., 2021).
Molecular Structure Analysis
The molecular structure of N-(2-methoxy-5-nitrophenyl)formamide and its derivatives has been elucidated using various analytical techniques. For example, L. O. Belova et al. (2017) studied the reactions of (4-methoxyphenyl)amine and its derivatives, determining the structure of resulting formamides by X-ray diffraction (XRD) analysis (L. O. Belova et al., 2017).
Chemical Reactions and Properties
The chemical behavior of N-(2-methoxy-5-nitrophenyl)formamide includes its involvement in various reactions and the formation of different compounds. For instance, the synthesis of O-silylurethanes, ureas, and formamides has been demonstrated using (4-methoxyphenyl)amine and its derivatives (L. O. Belova et al., 2017).
Physical Properties Analysis
The physical properties of N-(2-methoxy-5-nitrophenyl)formamide derivatives, such as their thermal stability and crystalline forms, have been explored. T. Yanagi et al. (2000) characterized two polymorphs of a related benzamide, detailing their thermal behavior and spectroscopic properties, which can provide insights into the physical characteristics of N-(2-methoxy-5-nitrophenyl)formamide derivatives (T. Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, of N-(2-methoxy-5-nitrophenyl)formamide have been investigated. For instance, R. Chapman et al. (2017) discussed the use of formyloxyacetoxyphenylmethane as an N-formylating reagent, potentially relevant to the synthesis and modification of N-(2-methoxy-5-nitrophenyl)formamide (R. Chapman et al., 2017).
科学研究应用
防腐蚀:结构类似于N-(2-甲氧基-5-硝基苯基)甲酰胺的N-苯基苯甲酰衍生物已被发现有效抑制轻钢的酸性腐蚀。甲氧基(OCH3)取代基的存在增强了它们的抑制效率,而硝基(NO2)取代基降低了它(Mishra et al., 2018)。
催化:负载在NiO上的金纳米颗粒可以催化胺与甲醇和分子氧的N-甲酰化反应,产生高选择性的甲酰胺。这一过程与N-(2-甲氧基-5-硝基苯基)甲酰胺中存在的官能团相关(Ishida & Haruta, 2009)。
除草活性:N-[2-[(4,6-二甲氧基嘧啶-2-基)(羟基)甲基]苯基]取代甲酰胺的衍生物在一定浓度下显示出无除草活性,表明基于这种结构开发新化合物的潜力(Yuan-xiang, 2011)。
致癌性研究:一些甲酰胺衍生物,如N-[4-(5-硝基-2-呋喃基)-2-噻唑基]甲酰胺,在动物研究中被发现对尿道膀胱具有致癌作用,表明它们作为研究癌症机制的模型的潜力(Ertürk, Cohen, & Bryan, 1970)。
光学器件应用:含有N-[(E)-(3-硝基苯基)甲基亚甲基]的新型有机非线性光学(NLO)材料表现出有前途的光学限幅行为,适用于限幅器和开关等光学器件(Kamath et al., 2020)。
含氮杂环化合物的合成:氮-[(4-甲氧基-3-硝基苯甲基)]衍生物的氮含杂环化合物可以使用相关方法合成,具有在各种化学合成中的潜在应用(Harutyunyan, 2016)。
光解研究:在甲醇中对5-硝基呋酰胺的光解已被研究,这与N-(2-甲氧基-5-硝基苯基)甲酰胺的结构相关,用于理解化学反应机制(Powers, 1971)。
杀真菌性能:2-氨基-4-硝基酚的衍生物,与硝基苯基组分相似,已显示出对各种病原体的增强杀真菌活性(Mukhtorov et al., 2019)。
未来方向
Formamides, including “N-(2-methoxy-5-nitrophenyl)formamide”, have potential future applications in various areas of research. They are closely related with prebiotic chemistry and useful reagents in biochemistry and molecular biology, particularly in nucleic acids research . They are also key chemical feedstock for the manufacture of valuable heterocycles, bioactive molecules, and pharmaceuticals .
属性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8-3-2-6(10(12)13)4-7(8)9-5-11/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFURCICLSTGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295101 | |
| Record name | N-(2-methoxy-5-nitrophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)formamide | |
CAS RN |
149686-06-6 | |
| Record name | N-(2-methoxy-5-nitrophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-METHOXY-5'-NITROFORMANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)





